Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate

TPSA Passive permeability Drug design

For medicinal chemists requiring orthogonal protection in multi-step synthesis: this threo-configured methyl ester eliminates post-coupling deprotection steps, preventing uncontrolled side reactions during Fmoc-SPPS. - XLogP3 -0.1 & TPSA 118 Ų: superior passive permeability for intracellular target engagement compared to free acid forms. - Pre-installed methyl ester streamlines construction of peptidomimetic libraries with multiple protection/deprotection cycles. - Validated RP-HPLC method (Newcrom R1) and +14 Da LC-MS marker relative to free acid simplify QC and identity confirmation.

Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
CAS No. 86022-41-5
Cat. No. B12000771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate
CAS86022-41-5
Molecular FormulaC10H12N2O5
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)N
InChIInChI=1S/C10H12N2O5/c1-17-10(14)8(11)9(13)6-2-4-7(5-3-6)12(15)16/h2-5,8-9,13H,11H2,1H3/t8-,9+/m0/s1
InChIKeyQGOBGGUPLZGSOC-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate (CAS 86022-41-5) – Baseline Characterization for Scientific Procurement


Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate (CAS 86022-41-5) is a chiral beta-hydroxy-alpha-amino acid derivative with the systematic IUPAC name methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate [1]. It belongs to the threo-β-hydroxy-α-amino acid ester class and features a 4-nitrophenyl substituent, a β-hydroxyl group, and a methyl ester protection of the carboxylic acid terminus [2]. This compound is primarily utilized as a protected synthetic intermediate in medicinal chemistry and peptide science, where stereochemical integrity and orthogonal functional-group reactivity are critical procurement criteria [3].

Why In-Class Substitution of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate Is Not Straightforward


Compounds within the β-hydroxy-α-amino acid family are not freely interchangeable. The cumulative effect of C-terminal esterification, aromatic nitro-substitution, and β-hydroxyl stereochemistry (threo vs. erythro) produces quantifiable differences in physicochemical properties that directly impact synthetic utility, purification behavior, and potential biological performance [1]. Even closely related analogs such as the corresponding free acid or hydrochloride salt exhibit divergent LogP, polar surface area, and molecular weight—parameters that govern organic-solvent solubility, chromatographic retention, and passive membrane permeability when incorporated into larger molecular constructs [2]. Substituting an unprotected acid for the methyl ester during solid-phase peptide synthesis, for instance, would risk uncontrolled side reactions, compromising yield and purity [3].

Quantitative Differentiation Evidence for Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate Versus Closest Analogs


Reduced Topological Polar Surface Area (TPSA) Relative to the Free Acid/Hydrochloride Form

Methyl esterification decreases TPSA from 129 Ų (observed for the hydrochloride salt form) to 118 Ų (computed for the methyl ester), a reduction of 11 Ų [1][2]. Lower TPSA is a well-established predictor of improved passive membrane permeability in small-molecule drug candidates, with values below 140 Ų generally considered favorable for oral bioavailability or cell penetration [3].

TPSA Passive permeability Drug design

Increased Computed Lipophilicity (XLogP3) vs. Free Acid Analog

The methyl ester exhibits an XLogP3 of -0.1, whereas the corresponding free acid displays an estimated log Kow of -2.00 (ChemSpider WSKOW v1.41 estimate) [1]. This >1.9 log unit difference reflects significantly higher lipophilicity for the ester, which translates into superior solubility in organic solvents and enhanced partitioning into hydrophobic environments during synthesis, extraction, or biological assays [2].

LogP Lipophilicity Solubility

Higher Molecular Weight and Rotatable Bond Count Provide Distinguishable Analytical Signatures

The methyl ester has a molecular weight of 240.21 g/mol and 4 rotatable bonds, versus 226.19 g/mol and 3 rotatable bonds for the free acid form [1]. This mass difference of +14 Da (reflecting the methyl group) and the additional rotatable bond permit unambiguous differentiation by LC-MS and influence chromatographic retention behavior, serving as a built-in quality-control signature [2].

Molecular weight Rotatable bonds LC-MS identification

Carboxyl Protection Enables Orthogonal Reactivity in Solid-Phase Peptide Synthesis

The methyl ester serves as a carboxyl-protecting group, rendering the C-terminus inert under standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) conditions, whereas the free acid would require on-resin coupling strategies that are often lower-yielding [1]. No direct comparative yield data are available for this specific compound in SPPS; however, the class-level principle is well-established: pre-protected β-hydroxy-α-amino acid esters facilitate smoother incorporation into peptide chains without racemization [2].

Peptide synthesis Orthogonal protection Carboxyl ester

No Published Comparative Biological Activity Data Exist for This Specific Methyl Ester

Despite structural features suggestive of potential enzyme inhibitory activity, a comprehensive literature search confirms that no refereed studies have evaluated the antimicrobial, anticancer, or enzymatic activity of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate . While preliminary, non-peer-reviewed vendor summaries mention potential anti-inflammatory and antimicrobial properties, no quantitative IC50, Ki, or MIC values are available to differentiate this compound from any analog on the basis of biological potency .

Biological activity gap Enzyme inhibition Selectivity

Optimal Procurement Scenarios for Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate Based on Evidence


Solid-Phase Peptide Synthesis of β-Hydroxy-α-Amino Acid-Containing Peptidomimetics

The pre-installed methyl ester protection eliminates the need for post-coupling carboxyl deprotection and reduces side reactions during Fmoc-SPPS, directly supporting the efficient construction of peptidomimetic libraries where orthogonal reactivity is critical [1]. Procurement is recommended when the synthetic route involves multiple orthogonal protection/deprotection cycles.

Prodrug or Cell-Permeable Probe Design Leveraging Favorable TPSA and Lipophilicity

With a TPSA of 118 Ų and XLogP3 of -0.1, this methyl ester is well-suited for incorporation into molecular probes where passive membrane permeability is desired [2]. It should be preferred over the corresponding free acid or salt forms when designing constructs for intracellular target engagement, as the lower TPSA and higher logP predict superior cellular uptake [3].

Chiral Building Block for Chloramphenicol-Derived Antibiotic Analogs

The threo configuration and 4-nitrophenyl motif are signature features of the chloramphenicol pharmacophore [4]. This methyl ester serves as a protected intermediate that can be converted to the corresponding amino diol via ester reduction, offering a streamlined entry to novel amphenicol analogs without premature exposure of the free carboxyl group.

Analytical Reference Standard for HPLC Method Development and Quality Control

A validated reverse-phase HPLC method using a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase is available for this compound, making it suitable as a reference standard for purity analysis and preparative separation [5]. The +14 Da mass difference versus the free acid provides a built-in LC-MS marker for identity confirmation in quality-control workflows.

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